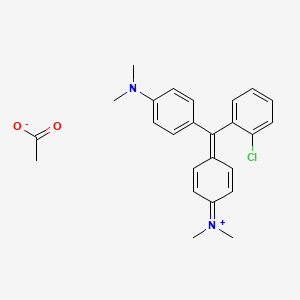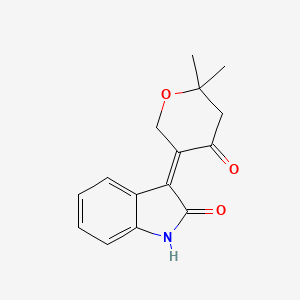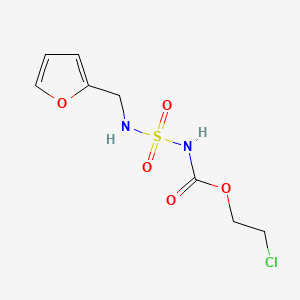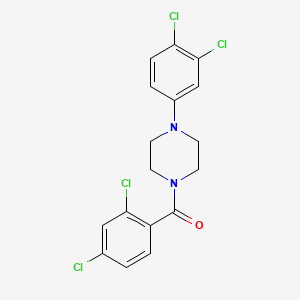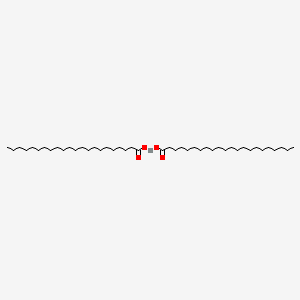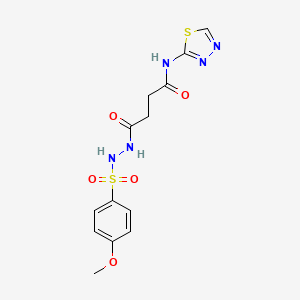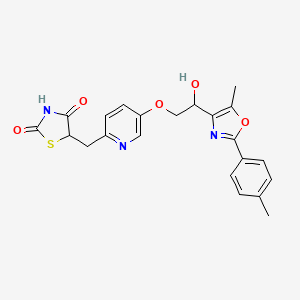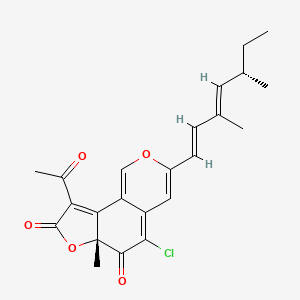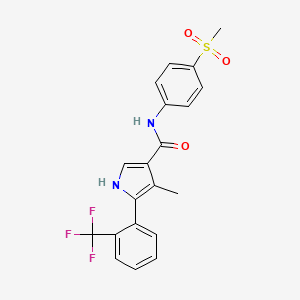
4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DES(HYDROXYETHYL) ESAXERENONE . It is a metabolite of esaxerenone, a nonsteroidal mineralocorticoid receptor antagonist. The molecular formula of DES(HYDROXYETHYL) ESAXERENONE is C20H17F3N2O3S, and it has a molecular weight of 422.421 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DES(HYDROXYETHYL) ESAXERENONE involves multiple steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of DES(HYDROXYETHYL) ESAXERENONE may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
DES(HYDROXYETHYL) ESAXERENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
DES(HYDROXYETHYL) ESAXERENONE has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of conditions related to mineralocorticoid receptor activity.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of DES(HYDROXYETHYL) ESAXERENONE involves its interaction with the mineralocorticoid receptor. By binding to this receptor, the compound inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. This inhibition can lead to reduced blood pressure and decreased fluid retention, making it useful in the treatment of conditions like hypertension and heart failure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DES(HYDROXYETHYL) ESAXERENONE include other mineralocorticoid receptor antagonists such as spironolactone, eplerenone, and finerenone. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
DES(HYDROXYETHYL) ESAXERENONE is unique due to its specific chemical structure, which provides it with distinct pharmacological properties. Compared to other mineralocorticoid receptor antagonists, it may offer advantages in terms of potency, selectivity, and side effect profile .
Properties
CAS No. |
880779-74-8 |
|---|---|
Molecular Formula |
C20H17F3N2O3S |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C20H17F3N2O3S/c1-12-16(19(26)25-13-7-9-14(10-8-13)29(2,27)28)11-24-18(12)15-5-3-4-6-17(15)20(21,22)23/h3-11,24H,1-2H3,(H,25,26) |
InChI Key |
QBMZGPYCBRVTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


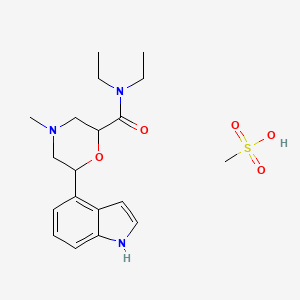
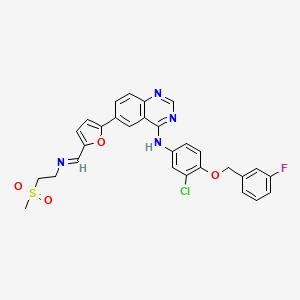
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
